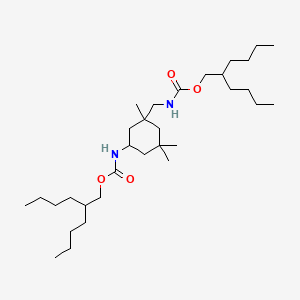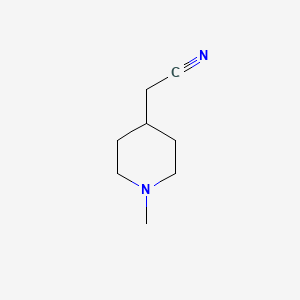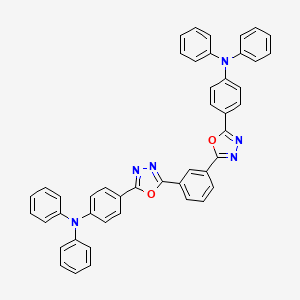![molecular formula C8H11NO4S B574529 ethyl 2-[(1R)-1,2-dihydroxyethyl]-1,3-thiazole-4-carboxylate CAS No. 172952-22-6](/img/structure/B574529.png)
ethyl 2-[(1R)-1,2-dihydroxyethyl]-1,3-thiazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-[(1R)-1,2-dihydroxyethyl]-1,3-thiazole-4-carboxylate is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of an ethyl ester group, a dihydroxyethyl substituent, and a thiazole ring. Thiazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(1R)-1,2-dihydroxyethyl]-1,3-thiazole-4-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of a thioamide with an α-haloketone, followed by cyclization to form the thiazole ring. The dihydroxyethyl group can be introduced through subsequent functionalization steps.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to ensure precise control over reaction conditions, such as temperature, pressure, and reagent concentrations. The use of catalysts and optimized reaction pathways can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(1R)-1,2-dihydroxyethyl]-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The dihydroxyethyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The thiazole ring can be reduced under specific conditions to yield dihydrothiazole derivatives.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid, or it can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Hydrolysis can be carried out using aqueous acids or bases, while nucleophilic substitution may involve reagents like alkoxides or amines.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of dihydrothiazole derivatives.
Substitution: Formation of carboxylic acids or substituted thiazole derivatives.
Scientific Research Applications
Ethyl 2-[(1R)-1,2-dihydroxyethyl]-1,3-thiazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting various diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of ethyl 2-[(1R)-1,2-dihydroxyethyl]-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The dihydroxyethyl group may enhance the compound’s binding affinity and specificity. Detailed studies on its molecular targets and pathways are essential to fully understand its biological effects.
Comparison with Similar Compounds
Ethyl 2-[(1R)-1,2-dihydroxyethyl]-1,3-thiazole-4-carboxylate can be compared with other thiazole derivatives, such as:
Thiazole-4-carboxylic acid: Lacks the ethyl ester and dihydroxyethyl groups, resulting in different chemical properties and biological activities.
2-Amino-4-methylthiazole: Contains an amino group instead of the dihydroxyethyl group, leading to variations in reactivity and applications.
4-Methylthiazole-5-carboxylic acid:
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
172952-22-6 |
|---|---|
Molecular Formula |
C8H11NO4S |
Molecular Weight |
217.239 |
IUPAC Name |
ethyl 2-[(1R)-1,2-dihydroxyethyl]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C8H11NO4S/c1-2-13-8(12)5-4-14-7(9-5)6(11)3-10/h4,6,10-11H,2-3H2,1H3/t6-/m1/s1 |
InChI Key |
ODTXTHBYEYHWBJ-ZCFIWIBFSA-N |
SMILES |
CCOC(=O)C1=CSC(=N1)C(CO)O |
Synonyms |
4-Thiazolecarboxylicacid,2-(1,2-dihydroxyethyl)-,ethylester,(R)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


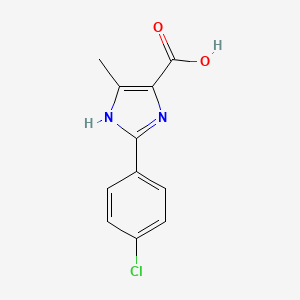
![Bicyclo[2.2.1]heptan-2-amine, 1,3,3-trimethyl-, (1R,4S)-[partial]- (9CI)](/img/new.no-structure.jpg)
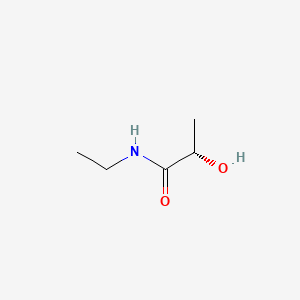
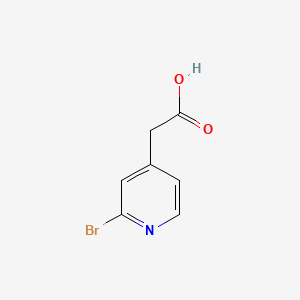

![2H-Thiazolo[5,4-C]carbazole](/img/structure/B574461.png)
![2,3-Dihydroimidazo[1,5-a]benzimidazole-1-thione](/img/structure/B574462.png)
